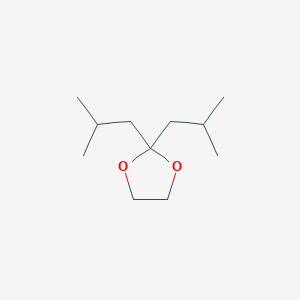
2,2-Bis(2-methylpropyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-methylpropyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with two 2-methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylpropyl)-1,3-dioxolane typically involves the reaction of 2-methylpropyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Bis(2-methylpropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学的研究の応用
2,2-Bis(2-methylpropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,2-Bis(2-methylpropyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for diols, preventing unwanted reactions during synthesis. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
2,2-Bis(hydroxymethyl)propane: Similar structure but with hydroxyl groups instead of the dioxolane ring.
2,2-Bis(2-methylpropyl)-1,3-propanediol: Similar structure but with a propanediol backbone.
Uniqueness
2,2-Bis(2-methylpropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts stability and specific reactivity patterns. This makes it a valuable compound in synthetic chemistry and various industrial applications.
特性
CAS番号 |
4362-59-8 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
2,2-bis(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-11(8-10(3)4)12-5-6-13-11/h9-10H,5-8H2,1-4H3 |
InChIキー |
CWJCKPQVKNQHQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(OCCO1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)
![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
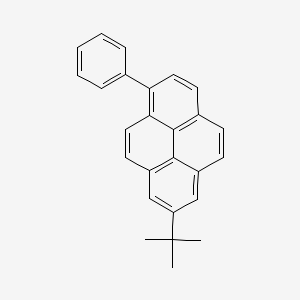
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
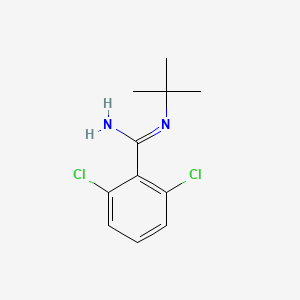
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
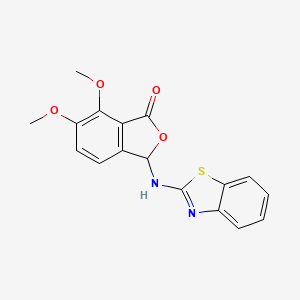
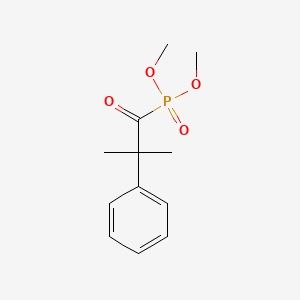
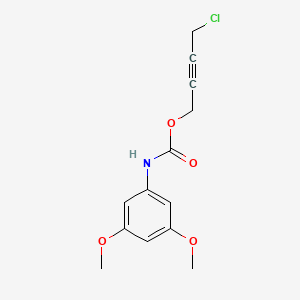

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
